4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione

Catalog No.
S957232
CAS No.
1211565-08-0
M.F
C22H28F3N3O2
M. Wt
423.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(tr...

CAS Number

1211565-08-0

Product Name

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione

IUPAC Name

3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione

Molecular Formula

C22H28F3N3O2

Molecular Weight

423.48

InChI

InChI=1S/C22H26F3N3O2/c23-22(24,25)14-8-10-15(11-9-14)26-18-19(21(30)20(18)29)27-16-6-2-3-7-17(16)28-12-4-1-5-13-28/h8-11,16-17,26-27H,1-7,12-13H2/t16-,17-/m1/s1

InChI Key

OGZKYKUCJLBYBG-YYZRRKBYSA-N

SMILES

C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is a complex organic compound characterized by its unique structure that includes a cyclobutene core and multiple functional groups. The compound features a piperidine ring attached to a cyclohexane moiety, which is further substituted with a trifluoromethyl group on an aniline derivative. This structural arrangement contributes to its potential biological activity and applications in medicinal chemistry.

This specific squaramide has been studied for its potential as an organocatalyst in various organic reactions, such as aldol reactions and Michael additions []. The mechanism of action likely involves the activation of substrates through hydrogen bonding interactions between the carbonyl groups of the squaramide and the substrate molecule. The trifluoromethyl group might also play a role in influencing the electronic properties of the active site and enhancing the catalyst's efficiency.

Organic Catalysis:

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione, also known as Rawal Squaramide, is a valuable organocatalyst used in various asymmetric transformations. Its unique structure, combining a squaramide core with a chiral piperidinylcyclohexyl moiety and a trifluoromethyl aniline group, allows it to activate various substrates and promote highly enantioselective reactions. Studies have demonstrated its effectiveness in:

  • Aldol reactions: Rawal Squaramide efficiently catalyzes aldol reactions between aldehydes and ketones, providing β-hydroxycarbonyl compounds with excellent enantioselectivities.
  • Mannich reactions: This catalyst enables asymmetric Mannich reactions, forming β-amino carbonyl compounds with high enantiomeric purities.
  • Michael additions: Rawal Squaramide promotes enantioselective Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds.

Medicinal Chemistry:

The potential of Rawal Squaramide in medicinal chemistry is being explored due to its ability to interact with various biomolecules. Studies suggest its possible applications in:

  • Inhibitor design: The squaramide core can be modified to target specific enzymes involved in disease processes, potentially leading to the development of new drugs.
  • Ligand design: The chiral framework of Rawal Squaramide allows for the creation of selective ligands for protein targets, aiding in drug discovery efforts.

Material Science:

Recent research suggests potential applications of Rawal Squaramide in material science due to its ability to:

  • Self-assemble: The presence of hydrogen bond donors and acceptors in the molecule allows it to self-assemble into well-defined structures, potentially useful in the development of new functional materials.
  • Organic electronics: The aromatic and electron-withdrawing groups in the molecule could be beneficial in designing organic semiconductors for electronic applications.
Typical of cyclobutene derivatives, including:

  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it susceptible to electrophilic attack.
  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or improve solubility.
  • Cycloaddition Reactions: The cyclobutene moiety can engage in [2+2] cycloadditions, which may be useful in synthesizing more complex structures.

  • Antitumor Activity: Many cyclobutene derivatives have shown promise in inhibiting tumor growth.
  • Antidepressant Effects: The piperidine and aniline components are linked to neuroactive properties.
  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in cancer pathways or neurotransmitter regulation may be anticipated.

The synthesis of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione typically involves several synthetic steps:

  • Formation of Cyclobutene Derivative: Starting materials such as 1,3-dicarbonyl compounds can be reacted to form the cyclobutene core.
  • Introduction of Amino Groups: Using amine coupling reactions, the piperidine and aniline groups are introduced at specific positions on the cyclobutene framework.
  • Trifluoromethylation: Trifluoromethyl groups can be added via electrophilic fluorination techniques or using trifluoromethylating agents.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancers.
  • Organocatalysis: Similar compounds have been explored as organocatalysts due to their ability to facilitate organic transformations efficiently.
  • Material Science: Its unique chemical properties may allow for applications in creating advanced materials with specific electronic or mechanical characteristics.

Interaction studies involving 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione would typically focus on:

  • Protein Binding Affinity: Investigating how the compound interacts with various biological macromolecules could provide insights into its mechanism of action.
  • Receptor Activity: Assessing its effects on neurotransmitter receptors or other cellular targets could elucidate its pharmacological profile.
  • In Vitro and In Vivo Studies: Conducting experiments to evaluate its efficacy and safety in biological systems.

Several compounds share structural similarities with 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dioneContains amino groups and a cyclobutene coreSimpler structure; lacks trifluoromethyl group
3-Cyclobutene-1,2-dioneBasic cyclobutene structure without additional functionalizationServes as a precursor for more complex derivatives
3-{[(1R,2R)-2-(dimethylamino)cyclohexyl]amino}-4-{[4-(trifluoromethyl)phenyl]amino}-3-cyclobutene-1,2-dioneSimilar core structure with different substituentsVariation in amino group; potential differences in activity

These comparisons highlight the uniqueness of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione through its specific combination of functional groups and structural features that may confer distinct biological activities and applications.

Molecular Formula, Weight, and Synonyms

The compound 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione possesses a well-defined chemical identity with established molecular parameters [1]. The official International Union of Pure and Applied Chemistry name for this compound is 3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione [2]. This complex nomenclature reflects the intricate structural architecture of the molecule, incorporating multiple functional groups and stereochemical specifications.

The molecular formula of this compound is C22H26F3N3O2, indicating the presence of 22 carbon atoms, 26 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms [1]. The molecular weight has been determined to be 421.5 grams per mole, placing it within the range of small to medium-sized organic molecules typically employed in organocatalysis [6]. The Chemical Abstracts Service registry number for this compound is 1211565-08-0, providing a unique identifier for chemical database searches and regulatory purposes [1].

Several synonyms exist for this compound in the scientific literature, most notably N-[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]-N′-[4-(trifluoromethyl)phenyl]squaramide [8]. This alternative name emphasizes the squaramide functionality, which is central to the compound's catalytic properties. The compound is also referenced as Rawal Squaramide Organocatalyst in honor of its development by Rawal and colleagues [8]. Additional molecular descriptor code MFCD18827464 serves as another identification reference in chemical databases [1].

PropertyValue
IUPAC Name3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
Molecular FormulaC22H26F3N3O2
Molecular Weight421.5 g/mol
CAS Number1211565-08-0
MDL NumberMFCD18827464

Stereochemistry and Chiral Centers

The stereochemical characteristics of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione are fundamental to its function as an asymmetric organocatalyst [16]. The molecule contains two distinct chiral centers, both located within the cyclohexyl ring system [6]. These chiral centers are designated as positions 1 and 2 of the cyclohexyl ring, with both exhibiting the R stereochemical configuration, hence the (1R,2R) designation in the compound name [8].

The presence of these chiral centers is critical for the compound's ability to induce enantioselectivity in catalyzed reactions [18]. The R,R-configuration creates a specific three-dimensional arrangement that allows for preferential interaction with one enantiomer of a substrate over another during catalytic processes [16]. This stereochemical arrangement is maintained through the conformational constraints imposed by the cyclohexyl ring system and the attached piperidine moiety [6].

The stereochemical integrity of the compound is preserved through synthetic methods that maintain the absolute configuration of the chiral centers [9]. Research has demonstrated that the (1R,2R) configuration is essential for optimal catalytic performance, with alternative stereoisomers showing significantly reduced enantioselectivity in asymmetric transformations [18]. The chiral environment created by these centers extends throughout the molecule, influencing the spatial arrangement of the hydrogen bond donor and acceptor sites within the squaramide core [20].

Stereochemical FeatureDescription
Number of Chiral Centers2
Chiral Center LocationsPositions 1 and 2 of cyclohexyl ring
Stereochemical Configuration(1R,2R)
Configurational StabilityHigh due to ring constraints

Molecular Structure Analysis

2D Structural Representation

The two-dimensional structural representation of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione reveals the complex interconnection of its constituent molecular fragments [6]. The central structural motif is the cyclobutene-1,2-dione unit, commonly referred to as the squaramide core, which forms a four-membered ring with two ketone functionalities and two amine substituents [36]. This core structure is characterized by its planar geometry and ability to participate in hydrogen bonding interactions [18].
The 2D structure demonstrates the attachment of two distinct amino substituents to the squaramide core [6]. On one side, the 4-(trifluoromethyl)aniline moiety provides an electron-withdrawing aromatic system that enhances the acidity of the adjacent squaramide nitrogen-hydrogen bond [16]. The trifluoromethyl group, positioned para to the amine linkage, significantly influences the electronic properties of the aromatic ring through strong inductive effects [1].

The opposite side of the squaramide core features the more complex (1R,2R)-2-piperidinocyclohexyl amino substituent [8]. This fragment consists of a cyclohexyl ring bearing a piperidine substituent at the 2-position, with both rings adopting chair conformations in the most stable configuration [6]. The connectivity between these rings through the nitrogen atom creates a bicyclic system that provides significant steric bulk and contributes to the compound's chiral environment [20].

3D Conformational Studies

Three-dimensional conformational analysis of squaramide-based organocatalysts has revealed important insights into their spatial arrangements and catalytic mechanisms [18]. The squaramide core adopts a planar conformation due to the conjugated nature of the four-membered ring system, with the two nitrogen-hydrogen bonds positioned approximately 2.85 Å apart [18]. This distance is optimal for dual hydrogen bonding interactions with substrate molecules during catalytic processes [20].

The cyclohexyl ring system preferentially adopts a chair conformation, which minimizes steric interactions and provides a stable framework for the chiral centers [16]. Computational studies have shown that the piperidine ring also favors a chair conformation, with the nitrogen lone pair oriented to minimize steric clashes with the cyclohexyl framework [21]. The overall three-dimensional shape of the molecule creates a well-defined chiral pocket that can accommodate substrate molecules with high selectivity [18].

Conformational flexibility analysis indicates that while the squaramide core remains relatively rigid, the cyclohexyl-piperidine system can undergo limited conformational changes [24]. These conformational dynamics are important for substrate binding and product release during catalytic cycles [25]. The trifluoromethyl-substituted phenyl ring can rotate around the carbon-nitrogen bond, allowing for optimization of intermolecular interactions during catalysis [20].

Small-angle X-ray scattering studies of related squaramide compounds have provided experimental validation of theoretical conformational predictions [27]. These investigations have confirmed the formation of well-defined three-dimensional structures in solution, with evidence for organized supramolecular assemblies under certain conditions [34]. The conformational preferences observed in these studies support the proposed catalytic mechanisms involving dual hydrogen bonding and chiral recognition [18].

Physicochemical Properties

Molecular Weight and Formula

The molecular weight of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione has been precisely determined to be 421.5 grams per mole [1]. This molecular weight places the compound within the optimal range for organocatalysts, being sufficiently large to provide effective chiral recognition while remaining small enough to maintain good solubility and diffusion properties [8]. The molecular formula C22H26F3N3O2 indicates a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms, with the addition of three fluorine atoms that significantly influence the compound's electronic properties [6].

The molecular composition reflects the structural complexity of the molecule, with the carbon framework comprising 52.3% of the total molecular weight [1]. The presence of three fluorine atoms contributes approximately 13.5% of the molecular weight while significantly enhancing the electron-withdrawing character of the trifluoromethyl group [8]. The nitrogen content, representing 9.98% of the molecular weight, is distributed among the squaramide core, piperidine ring, and aniline linkage [6].

ComponentCountPercentage by Weight
Carbon2262.7%
Hydrogen266.2%
Fluorine313.5%
Nitrogen310.0%
Oxygen27.6%

LogP and Lipophilicity

The logarithm of the partition coefficient (LogP) for squaramide-based organocatalysts typically ranges from 3.0 to 4.5, indicating moderate lipophilicity [7]. Based on structural similarity to related compounds, the estimated LogP value for 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is approximately 3.7 [7]. This value suggests favorable solubility characteristics in organic solvents commonly used in asymmetric catalysis, including dichloromethane, toluene, and diethyl ether [28].

The lipophilicity of the compound is influenced by several structural features [26]. The trifluoromethyl group contributes significantly to the overall lipophilic character while simultaneously introducing polar character through the carbon-fluorine bonds [1]. The piperidine and cyclohexyl rings provide substantial hydrophobic surface area that enhances organic solvent solubility [7]. The squaramide core, while capable of hydrogen bonding, maintains sufficient lipophilic character to ensure good solubility in non-polar media [36].

The moderate lipophilicity of this compound is advantageous for organocatalytic applications, as it ensures adequate solubility in reaction media while maintaining sufficient polarity for effective substrate binding [22]. Computational studies of related squaramide compounds have confirmed that LogP values in the 3.5-4.0 range provide optimal balance between solubility and catalytic activity [24].

Topological Polar Surface Area (TPSA)

The topological polar surface area represents the surface area occupied by polar atoms in a molecule and serves as an important descriptor for predicting molecular properties [26]. For squaramide-based organocatalysts, TPSA values typically range from 70 to 100 square angstroms [28]. Based on structural analysis and comparison with related compounds, the estimated TPSA for 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is approximately 84 square angstroms [7].

The polar surface area contributions arise primarily from the oxygen atoms in the squaramide carbonyl groups and the nitrogen atoms throughout the molecule [26]. The two carbonyl oxygens contribute approximately 34 square angstroms to the total TPSA, while the three nitrogen atoms add an additional 45 square angstroms [28]. The remaining polar surface area is attributed to the polar character of the carbon-fluorine bonds in the trifluoromethyl group [1].

This TPSA value is consistent with compounds exhibiting good hydrogen bonding capability while maintaining appropriate lipophilic character for organocatalytic applications [22]. The polar surface area is sufficiently large to enable effective substrate binding through hydrogen bonding interactions, yet not so extensive as to compromise solubility in organic reaction media [36].

Hydrogen Bond Donors and Acceptors

The hydrogen bonding profile of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is central to its function as an organocatalyst [18]. The molecule contains two hydrogen bond donor sites, both located within the squaramide core as nitrogen-hydrogen groups [36]. These donor sites are positioned optimally for dual hydrogen bonding interactions with substrate molecules, a key feature that distinguishes squaramide catalysts from other hydrogen bonding organocatalysts [20].

The compound possesses five distinct hydrogen bond acceptor sites distributed throughout the molecular structure [6]. The two carbonyl oxygen atoms in the squaramide core serve as primary acceptor sites, capable of strong interactions with hydrogen bond donors [18]. The piperidine nitrogen atom functions as a weaker acceptor site due to its tertiary character and steric environment [1]. Additionally, the two nitrogen atoms involved in the squaramide framework can serve as acceptor sites under appropriate conditions [36].

Crystallographic studies of related squaramide compounds have confirmed the hydrogen bonding geometry, with donor-acceptor distances typically ranging from 2.8 to 3.2 angstroms [18]. The bifunctional nature of these compounds, possessing both donor and acceptor capabilities, enables them to simultaneously activate electrophilic and nucleophilic reaction partners [20]. This dual activation mechanism is fundamental to the high enantioselectivity observed in squaramide-catalyzed asymmetric transformations [16].

Hydrogen Bonding FeatureCountLocation
Hydrogen Bond Donors2Squaramide NH groups
Hydrogen Bond Acceptors5Carbonyls, nitrogens
Primary Acceptor Sites2Carbonyl oxygens
Secondary Acceptor Sites3Various nitrogens

Rotatable Bonds

The number of rotatable bonds in a molecule influences its conformational flexibility and binding characteristics [21]. Analysis of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione reveals approximately 6 to 8 rotatable bonds, depending on the specific definition criteria employed [24]. These rotatable bonds are primarily located in the linkages between the major structural fragments and in the substituent groups [7].

The most significant rotatable bonds include the carbon-nitrogen bonds connecting the squaramide core to the cyclohexyl and aniline substituents [6]. These bonds allow for conformational adjustments that optimize substrate binding during catalytic processes [25]. The trifluoromethyl group attachment to the phenyl ring represents another rotatable bond, though its rotation is somewhat restricted due to the electronic properties of the fluorine atoms [1].

The cyclohexyl-piperidine linkage provides additional conformational flexibility, allowing the bicyclic system to adopt orientations that maximize catalytic efficiency [20]. However, the overall conformational flexibility is constrained by the ring systems, which limits the accessible conformational space and contributes to the compound's selectivity [24]. Computational analysis suggests that this moderate flexibility is optimal for organocatalytic applications, providing sufficient adaptability for substrate binding while maintaining a well-defined chiral environment [21].

XLogP3

4.6

Dates

Last modified: 08-15-2023
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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